molecular formula C29H30ClN3O3 B7753223 4-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

4-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B7753223
M. Wt: 504.0 g/mol
InChI Key: KWBQOGGOQFQZEE-UHFFFAOYSA-N
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Description

4-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound that features a benzofuran core, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the piperazine ring and other functional groups. Common reagents used in these reactions include various chlorinating agents, reducing agents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions may target the carbonyl group in the benzofuran ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and molecular docking experiments.

Medicine

The compound’s potential pharmacological properties make it of interest in medicinal chemistry. It may be investigated for its activity against various biological targets, including enzymes and receptors, and its potential therapeutic applications.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine ring structure.

    Benzofuran Derivatives: Compounds like amiodarone and psoralen feature the benzofuran core.

Uniqueness

What sets 4-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide apart is its combination of a benzofuran core with a piperazine ring and additional functional groups

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30ClN3O3/c1-19-23(30)9-6-10-24(19)31-29(35)27-20(2)36-26-12-11-25(34)22(28(26)27)18-33-15-13-32(14-16-33)17-21-7-4-3-5-8-21/h3-12,34H,13-18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBQOGGOQFQZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(OC3=C2C(=C(C=C3)O)CN4CCN(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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